molecular formula C18H26N2OS B1609685 4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol CAS No. 335242-75-6

4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol

Cat. No.: B1609685
CAS No.: 335242-75-6
M. Wt: 318.5 g/mol
InChI Key: HAQOEWGSBVQDHB-UHFFFAOYSA-N
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Description

BN-82451 is a small molecule drug known for its dual inhibitory action on cyclooxygenase-1 and cyclooxygenase-2 enzymes. It has been primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease .

Chemical Reactions Analysis

BN-82451 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Comparison with Similar Compounds

BN-82451 is unique due to its dual inhibitory action on cyclooxygenase-1 and cyclooxygenase-2. Similar compounds include desmethyl celecoxib, which is a selective inhibitor of cyclooxygenase-2 with anti-inflammatory activity . Another similar compound is 3-carene, a bicyclic monoterpene that inhibits inflammatory infiltrates and cyclooxygenase-2 overexpression . These compounds share some inhibitory properties but differ in their specific targets and therapeutic applications.

Properties

IUPAC Name

4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6/h7-8,10,21H,9,19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQOEWGSBVQDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335242-75-6
Record name BN-82451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335242756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BN-82451
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenol, 4-[2-(aminoethyl)-4-thiazolyl)]-2,6-bis(1,1-dimethylethyl) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BN-82451
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531B661QBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.1 ml of a 40% solution of potassium hydroxide is added dropwise to a solution of 0.106 g (1.1 mmol) of the compound of Example 10 in 10 ml of methanol. After overnight stirring under reflux, the reaction mixture is concentrated under vacuum and the residue is diluted with dichloromethane and washed with a 1N solution of HCl then with 50 ml of a saturated solution of NaCl. The organic phase is separated and dried over magnesium sulphate, filtered and concentrated under vacuum. The expected product is obtained after chromatography on a silica column (eluent: 5% ethanol in dichloromethane) in the form of a brown foam with a yield of 76%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
compound
Quantity
0.106 g
Type
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10 mL
Type
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
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4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol

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